molecular formula C15H18N2O3 B390365 N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide

N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide

Cat. No.: B390365
M. Wt: 274.31g/mol
InChI Key: KFDZBIOHUZHVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide is a chemical compound with a complex structure that includes a cyclohexenone ring, a dimethyl group, and a hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-yl with 2-hydroxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)formamide
  • N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-hydroxynonanehydrazide
  • N’-(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide

Uniqueness

N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of both a cyclohexenone ring and a hydroxybenzohydrazide moiety

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31g/mol

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-2-hydroxybenzohydrazide

InChI

InChI=1S/C15H18N2O3/c1-15(2)8-10(7-11(18)9-15)16-17-14(20)12-5-3-4-6-13(12)19/h3-7,16,19H,8-9H2,1-2H3,(H,17,20)

InChI Key

KFDZBIOHUZHVNU-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O)C

Canonical SMILES

CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.